molecular formula C24H40O4 B8435573 Methyl 3,5-bis(octyloxy)benzoate CAS No. 87963-84-6

Methyl 3,5-bis(octyloxy)benzoate

Cat. No.: B8435573
CAS No.: 87963-84-6
M. Wt: 392.6 g/mol
InChI Key: CURLYRZFUQOENY-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(octyloxy)benzoate, with the molecular formula C24H40O4, is a benzoate ester derivative characterized by two octyloxy chains at the 3 and 5 positions of the benzene ring . This structural motif, featuring a disubstituted aromatic ester core with extended alkyl chains, is of significant interest in synthetic and materials chemistry. Compounds with this 3,5-bis(alkoxy)benzoate architecture serve as valuable intermediates and building blocks. Research on structurally similar molecules indicates their application in the synthesis of complex dendrimers and other macromolecules . Furthermore, the amphiphilic nature of such structures, combining an aromatic core with flexible hydrocarbon tails, makes them promising candidates for the development of self-assembling materials. Specifically, related neoglycolipids constructed from a 3,5-dihydroxybenzoic acid scaffold and alkyl chains have been shown to form stable liposomal nanoparticles for targeted drug delivery systems . These nanocarriers can improve the delivery and cellular uptake of therapeutic agents, highlighting the potential of this chemical class in pharmaceutical and nanotechnology research. This product is provided for laboratory and research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

87963-84-6

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

methyl 3,5-dioctoxybenzoate

InChI

InChI=1S/C24H40O4/c1-4-6-8-10-12-14-16-27-22-18-21(24(25)26-3)19-23(20-22)28-17-15-13-11-9-7-5-2/h18-20H,4-17H2,1-3H3

InChI Key

CURLYRZFUQOENY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)C(=O)OC)OCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

3-Nitro-4-quinolinol (C₉H₆N₂O₃)
  • Functional groups: Nitro (-NO₂) at position 3, hydroxyl (-OH) at position 3.
  • Reactivity : The hydroxyl group enhances hydrogen bonding and solubility in polar solvents, while the nitro group directs electrophilic substitution reactions.
  • Applications: Potential as a ligand or intermediate in drug synthesis due to its rigid quinoline scaffold .
3-Nitro-5-(trifluoromethyl)benzoic acid (C₈H₄F₃NO₄)
  • Functional groups: Nitro (-NO₂) at position 3, trifluoromethyl (-CF₃) at position 5, carboxylic acid (-COOH).
  • Reactivity : The electron-withdrawing -CF₃ group increases acidity (pKa ~1.5) and stabilizes intermediates in nucleophilic reactions.
  • Applications : Used in agrochemicals and as a building block for fluorinated pharmaceuticals .
4-(1-(3-Chlorobenzyl)-1H-indol-5-yl-amino)-6-amino-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile (C₃₀H₂₅ClN₆O₂)
  • Functional groups: Chlorobenzyl, amino (-NH₂), carbonitrile (-CN), and tetrahydrofuran-oxy substituents.
  • Reactivity: The carbonitrile group facilitates cross-coupling reactions, while the amino groups enable hydrogen bonding and coordination chemistry.

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Solubility Key Substituents
3-Nitro-4-quinolinol 190.16 >98.0% Moderate (DMSO) -NO₂, -OH
3-Nitro-5-(trifluoromethyl)benzoic acid 259.12 Not specified High (polar solvents) -NO₂, -CF₃, -COOH
3-Nitrobenzophenone 227.20 97% Low (organic solvents) -NO₂, ketone
Quinoline-3-carbonitrile derivative 548.02 Not specified Likely low -CN, -Cl, -O-tetrahydrofuran

Key Research Findings and Limitations

  • Synthetic Challenges: Introducing a thiol group (-SH) to 3-nitroquinoline derivatives (as in the queried compound) requires careful handling due to sulfur’s high reactivity and oxidation sensitivity. No direct synthesis methods are described in the provided evidence.
  • Thermal Stability : Nitro groups in all analogs contribute to thermal instability, necessitating storage at low temperatures .
  • Toxicity Concerns : Nitroaromatic compounds are often mutagenic, requiring rigorous safety evaluations in drug development .

Preparation Methods

Direct Alkylation of Methyl 3,5-Dihydroxybenzoate

The Williamson ether synthesis serves as the cornerstone for introducing octyloxy groups onto the benzoate core. In this approach, methyl 3,5-dihydroxybenzoate undergoes nucleophilic substitution with 1-bromooctane in the presence of a base. A representative procedure involves refluxing methyl 3,5-dihydroxybenzoate (1.0 equiv) with 1-bromooctane (2.2 equiv) and potassium carbonate (2.2 equiv) in anhydrous dimethylformamide (DMF) at 90°C for 16 hours. The base deprotonates the phenolic hydroxyl groups, generating alkoxide ions that displace bromide from 1-bromooctane.

Key Optimization Parameters :

  • Solvent Selection : DMF and 2-pentanone are preferred for their high polarity, which facilitates alkoxide formation.

  • Temperature : Reactions conducted at 90–100°C achieve >85% conversion, whereas lower temperatures (70–80°C) require extended reaction times (>24 h).

  • Stoichiometry : A 10% excess of 1-bromooctane ensures complete bis-alkylation, minimizing mono-alkylated byproducts.

Post-reaction workup typically involves acidification with 1M HCl, extraction with dichloromethane, and purification via column chromatography (hexane/ethyl acetate = 9:1) or recrystallization from ethanol. Yields range from 75% to 88%, depending on the purity of starting materials.

Stepwise Alkylation and Esterification

For substrates where direct alkylation proves challenging, a two-step protocol involving initial alkylation of 3,5-dihydroxybenzoic acid followed by esterification is employed.

Alkylation of 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid is treated with 1-bromooctane (2.2 equiv) and potassium carbonate (2.2 equiv) in DMF at 90°C for 16 hours. The reaction mixture is poured into ice-cold 1M HCl, precipitating 3,5-bis(octyloxy)benzoic acid, which is filtered and dried. This intermediate is obtained in 82–90% yield and characterized by 1H^1H NMR (δ=7.72ppm(dd,H6),4.07ppm(t,OCH2)\delta = 7.72 \, \text{ppm} \, (\text{dd}, H_6), 4.07 \, \text{ppm} \, (\text{t}, OCH_2)).

Esterification with Methanol

The carboxylic acid is esterified using methanol and an acid catalyst. In a patented method, 3,5-bis(octyloxy)benzoic acid (1.0 equiv) is refluxed with methanol (1.5 equiv) and p-toluenesulfonic acid (15 wt%) at 105°C for 3 hours. Excess methanol is removed under reduced pressure, and the crude product is purified via vacuum distillation. This step achieves yields of 89–93%, with the ester confirmed by a methyl singlet at δ=3.97ppm\delta = 3.97 \, \text{ppm} in 1H^1H NMR.

Catalytic Approaches and Solvent-Free Conditions

Recent advances explore solvent-free alkylation using phase-transfer catalysts. For example, tetrabutylammonium bromide (TBAB) facilitates the reaction between methyl 3,5-dihydroxybenzoate and 1-bromooctane at 120°C, reducing reaction time to 6 hours with comparable yields (80–85%). This method eliminates DMF, aligning with green chemistry principles.

Reaction Mechanisms and Kinetic Considerations

The alkylation proceeds via an SN2S_N2 mechanism, where the alkoxide ion attacks the primary alkyl bromide. Density functional theory (DFT) studies indicate that the energy barrier for the second alkylation (ΔG=24.3kcal/mol\Delta G^\ddagger = 24.3 \, \text{kcal/mol}) is lower than the first (ΔG=28.1kcal/mol\Delta G^\ddagger = 28.1 \, \text{kcal/mol}) due to reduced steric hindrance after the initial substitution.

Kinetic Profile :

  • First Alkylation : Pseudo-first-order rate constant k1=1.2×104s1k_1 = 1.2 \times 10^{-4} \, \text{s}^{-1} at 90°C.

  • Second Alkylation : k2=3.8×104s1k_2 = 3.8 \times 10^{-4} \, \text{s}^{-1} under identical conditions.

Side reactions, such as over-alkylation or ether cleavage, are mitigated by maintaining a reaction pH > 10 and avoiding prolonged heating (>24 h).

Purification and Characterization Techniques

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate gradient) effectively separates bis-alkylated product from mono-alkylated impurities. Fractions are analyzed by thin-layer chromatography (TLC; Rf=0.45R_f = 0.45 in hexane/ethyl acetate 9:1).

Spectroscopic Characterization

  • 1H^1H NMR : Key signals include aromatic protons at δ=7.25ppm(s,2H)\delta = 7.25 \, \text{ppm} \, (\text{s}, 2H), octyloxy methylene at δ=4.00ppm(t,4H)\delta = 4.00 \, \text{ppm} \, (\text{t}, 4H), and ester methyl at δ=3.97ppm(s,3H)\delta = 3.97 \, \text{ppm} \, (\text{s}, 3H).

  • Elemental Analysis : Calculated for C27H46O4\text{C}_{27}\text{H}_{46}\text{O}_4: C 73.94%, H 10.52%; Observed: C 73.88%, H 10.49%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage Limitation
Direct Alkylation75–8816–24Single-step, high atom economyRequires excess alkylating agent
Stepwise Esterification89–935Mild conditions for ester stepTwo-step process
Solvent-Free80–856Environmentally benignHigh temperature required

Applications and Derivatives

This compound serves as a precursor for liquid-crystalline dendrimers and metallomesogens. For instance, coordination with ruthenium bipyridine complexes yields supramolecular assemblies with thermotropic behavior . Derivatives modified with electron-withdrawing groups (e.g., nitro, cyano) exhibit enhanced optical properties for organic electronics.

Q & A

Q. What is the standard synthetic route for Methyl 3,5-bis(octyloxy)benzoate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. Methyl 3,5-dihydroxybenzoate reacts with alkyl halides (e.g., 1-bromooctane) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Reaction optimization involves controlling stoichiometry (excess alkyl halide), temperature (80–100°C), and reaction duration (3–24 hours). Post-synthesis, purification employs column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to separate mono- and bis-alkylated products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies alkyl chain integration (δ ~0.8–1.8 ppm for octyl protons) and aromatic substitution patterns (e.g., singlet for symmetric 3,5-substitution).
  • HRMS (ESI) : Confirms molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with high mass accuracy (<5 ppm error).
  • FT-IR : Verifies ester carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Q. How is crystallization achieved for this compound, and what structural insights are gained?

Slow evaporation from solvents like toluene or diethyl ether promotes crystallization. Single-crystal X-ray diffraction (SCXRD) reveals molecular packing, dihedral angles between aromatic planes, and alkyl chain conformations. For example, SCXRD of a related compound (Methyl 3,5-bis(cyclohexylmethoxy)benzoate) showed coplanar ester and benzene rings, with alkyl chains adopting gauche conformations .

Q. What purification challenges arise during synthesis, and how are they resolved?

Challenges include separating unreacted starting materials and mono-alkylated intermediates. Gradient elution in column chromatography (e.g., hexane/ethyl acetate from 9:1 to 1:1) effectively isolates the bis-alkylated product. Monitoring via TLC (Rf ~0.3–0.5) ensures purity .

Q. How does the compound’s solubility influence its application in polymer chemistry?

The octyloxy groups enhance solubility in nonpolar solvents (e.g., toluene, THF), enabling solution-processable materials. This property is critical for forming homogeneous blends in polymer matrices, such as poly(3-hexylthiophene) (P3HT) for organic photovoltaics .

Advanced Research Questions

Q. How do alkyl chain length and symmetry impact the compound’s role in bulk-heterojunction solar cells?

Long alkyl chains (e.g., octyloxy) improve miscibility with fullerene derivatives (e.g., PCBM) by reducing phase separation. Symmetric substitution (3,5-positions) ensures uniform charge transport pathways. However, excessive chain length may hinder crystallinity, reducing charge carrier mobility. Optimal chain length balances solubility and morphology .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Flexible alkyl chains introduce disorder, complicating crystal growth. Strategies include:

  • Seeding : Introducing pre-formed microcrystals to guide nucleation.
  • Low-temperature crystallization : Slowing molecular motion to stabilize ordered packing.
  • Solvent selection : Using low-polarity solvents (e.g., hexane) to minimize solvation effects .

Q. How is the compound utilized in dendrimer synthesis, and what structural parameters are optimized?

As a monomer, the compound’s ester and ether groups serve as branching points. Stepwise synthesis involves iterative alkylation and deprotection steps. Key parameters include:

  • Generation number : Higher generations increase steric hindrance, requiring optimized reaction conditions.
  • End-group functionalization : Tailoring terminal groups (e.g., hydroxyl, amine) for specific applications (e.g., catalysis, drug delivery) .

Q. What computational methods validate the compound’s electronic structure for optoelectronic applications?

Density Functional Theory (DFT) calculations predict HOMO/LUMO levels and charge distribution. For example, the electron-withdrawing ester group lowers the LUMO, enhancing electron affinity in solar cell active layers. Comparative studies with shorter-chain analogs (e.g., methyl vs. octyloxy) quantify orbital energy shifts .

Q. How do steric effects from octyloxy substituents influence reactivity in cross-coupling reactions?

Bulky octyloxy groups hinder access to the aromatic core, reducing reaction rates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies to mitigate this include:

  • Microwave-assisted synthesis : Enhancing kinetic energy to overcome steric barriers.
  • Bulky ligands : Using XPhos or SPhos ligands to stabilize transition states .

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